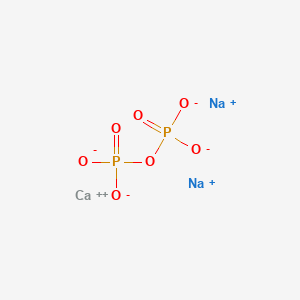
Calcium disodium pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium disodium pyrophosphate is an inorganic compound with the chemical formula CaNa2P2O7. It is a white, water-soluble solid that serves as a buffering and chelating agent. This compound is commonly used in the food industry, particularly in baking powders and processed foods, to maintain the desired texture and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium disodium pyrophosphate can be synthesized through the reaction of calcium chloride with disodium hydrogen phosphate under controlled conditions. The reaction typically occurs in an aqueous solution at room temperature or slightly elevated temperatures. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In industrial settings, this compound is produced by heating a mixture of calcium carbonate and disodium phosphate. The reaction is carried out in a rotary kiln at high temperatures, typically around 600°C. The product is then cooled, ground, and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium disodium pyrophosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form calcium phosphate and disodium phosphate.
Chelation: It can form stable complexes with metal ions, such as iron and magnesium, through chelation.
Precipitation: When mixed with solutions containing calcium ions, it can precipitate as calcium pyrophosphate.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Chelation: Metal ions such as iron, magnesium, and zinc.
Precipitation: Calcium chloride or other calcium salts.
Major Products Formed
Hydrolysis: Calcium phosphate and disodium phosphate.
Chelation: Metal ion complexes.
Precipitation: Calcium pyrophosphate.
Wissenschaftliche Forschungsanwendungen
Calcium disodium pyrophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: Employed in studies related to bone and dental health due to its role in inhibiting the formation of calcium phosphate deposits.
Medicine: Investigated for its potential use in treating conditions such as calcium pyrophosphate deposition disease, a type of arthritis.
Industry: Utilized in the food industry as a leavening agent in baking powders and as a stabilizer in processed foods.
Wirkmechanismus
Calcium disodium pyrophosphate exerts its effects primarily through chelation and inhibition of crystal growth. It binds to metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, it inhibits the formation of calcium phosphate crystals, thereby reducing the risk of conditions such as dental calculus and certain types of arthritis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium pyrophosphate: Similar in structure but lacks calcium ions.
Tetrasodium pyrophosphate: Contains four sodium ions instead of two sodium and one calcium ion.
Calcium pyrophosphate: Contains only calcium ions and no sodium ions.
Uniqueness
Calcium disodium pyrophosphate is unique due to its dual functionality as both a calcium and sodium salt. This dual functionality allows it to act as a versatile buffering and chelating agent in various applications, making it more effective in certain contexts compared to its similar compounds.
Eigenschaften
CAS-Nummer |
21360-35-0 |
|---|---|
Molekularformel |
CaNa2O7P2 |
Molekulargewicht |
260.00 g/mol |
IUPAC-Name |
calcium;disodium;phosphonato phosphate |
InChI |
InChI=1S/Ca.2Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q+2;2*+1;/p-4 |
InChI-Schlüssel |
POCPYOMYXRMNGX-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















